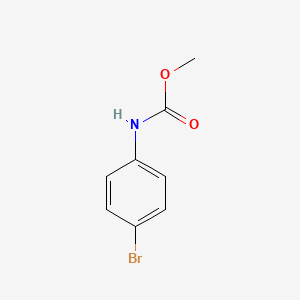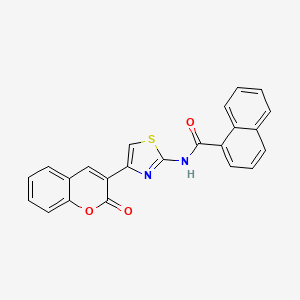![molecular formula C27H23N3OS B2528193 2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-84-2](/img/structure/B2528193.png)
2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is known for its pharmacological importance. The pyrrolo[2,3-d]pyrimidine scaffold is a common feature in molecules with a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anti-proliferative properties .
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step reactions starting from various precursors. For instance, novel 2-methylthio-3-substituted derivatives have been synthesized using a dithiocarbamate intermediate, which is further reacted with different amines . Another approach for synthesizing related compounds involves a one-step catalytic four-component reaction, which is a greener approach due to step economy and reduced catalyst loading . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidin-4(3H)-ones and their derivatives can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis have been performed for a novel pyrimidine derivative, providing insights into the intermolecular interactions and molecular geometry . These techniques could be applied to determine the molecular structure of "2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one".
Chemical Reactions Analysis
The pyrrolo[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including condensation with aromatic aldehydes to yield substituted derivatives . The reactivity of the compound could be explored in similar condensation reactions, potentially leading to a variety of derivatives with different substituents affecting their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the benzylsulfanyl ring can affect the inhibitory activity of these compounds against enzymes like thymidylate synthase . The compound "2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" likely possesses unique physical and chemical properties due to its specific substituents, which could be investigated through experimental studies and computational methods such as DFT calculations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of pyrrolopyrimidine derivatives involves complex chemical reactions, often requiring the use of specific reactants and conditions to achieve desired structures and functionalities. For instance, the reaction of amino-pyrimidinone/thione compounds with ethyl acetoacetate has been studied to yield moderate to good yields of pyrazolopyrimidine derivatives, characterized by various spectroscopic methods to confirm their structures (Önal et al., 2010). Similarly, the synthesis of new bioactive pyrrolopyrimidine derivatives involving different substituents and functional groups has been explored to evaluate their chemical and physical properties (Ashalatha et al., 2007).
Biological Activity
The potential biological activities of pyrrolopyrimidine derivatives have been a subject of interest, particularly in the context of developing new pharmaceutical agents. Studies have investigated these compounds for their anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising results in preliminary screenings (Ashalatha et al., 2007). Furthermore, the exploration of their structural parameters, electronic properties, and non-linear optical exploration suggests potential applications in medicinal chemistry and materials science (Hussain et al., 2020).
Antitumor and Antimitotic Activities
The antitumor and antimitotic activities of certain pyrrolopyrimidine derivatives highlight their potential as therapeutic agents. Research has identified compounds within this class that exhibit potent inhibitory effects against tumor cell growth, offering new avenues for the development of anticancer drugs (Gangjee et al., 2007).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-10-6-8-14-21(18)17-32-27-29-24-22(20-12-4-3-5-13-20)16-28-25(24)26(31)30(27)23-15-9-7-11-19(23)2/h3-16,28H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBARHLMPBKRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)



![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

